molecular formula C20H29F3O4 B13884404 20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

Cat. No.: B13884404
M. Wt: 390.4 g/mol
InChI Key: YKIRCSCMMMEEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-trifluoro Leukotriene B4 is a synthetic analog of leukotriene B4, a potent eicosanoid lipid mediator derived from arachidonic acid. This compound is known for its chemoattractant capabilities and resistance to ω-oxidation . It plays a significant role in inflammatory responses and homeostatic biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

20-trifluoro Leukotriene B4 is synthesized through a series of chemical reactions starting from arachidonic acidThis modification enhances the compound’s stability and resistance to metabolic degradation .

Industrial Production Methods

The industrial production of 20-trifluoro Leukotriene B4 involves large-scale chemical synthesis under controlled conditions. The process includes multiple purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

20-trifluoro Leukotriene B4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites of 20-trifluoro Leukotriene B4. These metabolites retain some of the biological activities of the parent compound .

Scientific Research Applications

20-trifluoro Leukotriene B4 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

20-trifluoro Leukotriene B4 is unique due to its resistance to ω-oxidation and its enhanced stability. These properties make it a valuable tool in research and a potential candidate for therapeutic development .

Properties

IUPAC Name

20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIRCSCMMMEEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869591
Record name 20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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